molecular formula C12H10Cl2N2OS B2686675 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide CAS No. 301306-15-0

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2686675
CAS No.: 301306-15-0
M. Wt: 301.19
InChI Key: IFSQELGQAIQTRM-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its thiazole ring, which contributes to its distinct chemical and biological properties.

Biological Activity

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (CAS Number: 301306-15-0) is a compound that belongs to the thiazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N2OS. Its structure includes a thiazole ring, which is known for contributing to various biological activities. The presence of chlorine atoms and the acetamide functional group are also significant in influencing its reactivity and biological interactions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Studies suggest that thiazole derivatives may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. The presence of electron-withdrawing groups like chlorine enhances their cytotoxic potential by stabilizing reactive intermediates that interact with cellular targets .
  • Case Studies :
    • In a study evaluating the cytotoxicity of thiazole derivatives, compounds similar to this compound demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cell lines, indicating significant potency .
    • Another investigation reported that the compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin, particularly in inhibiting the proliferation of glioblastoma and melanoma cells .

Antibacterial Activity

Thiazole compounds have also been explored for their antibacterial properties:

  • Mechanism : The antibacterial action is often attributed to their ability to disrupt bacterial cell walls or interfere with essential metabolic pathways. The thiazole ring enhances lipophilicity, allowing better membrane penetration .
  • Research Findings :
    • A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing that compounds with chlorinated aromatic substitutions had improved antibacterial efficacy compared to their non-chlorinated counterparts .
    • Specific derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains, suggesting potential as new antibiotic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

SubstituentEffect on Activity
Chlorine at position 2Increases cytotoxicity
Acetamide groupEssential for activity
Benzyl substitutionEnhances membrane interaction

These findings underscore the importance of specific structural features in dictating the biological activity of thiazole derivatives.

Properties

IUPAC Name

2-chloro-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c13-6-11(17)16-12-15-7-9(18-12)5-8-3-1-2-4-10(8)14/h1-4,7H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSQELGQAIQTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301306-15-0
Record name 2-CHLORO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE
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